molecular formula C9H6FN B087247 6-Fluoroisoquinoline CAS No. 1075-11-2

6-Fluoroisoquinoline

Cat. No. B087247
Key on ui cas rn: 1075-11-2
M. Wt: 147.15 g/mol
InChI Key: ALLJCJZVQMDEHE-UHFFFAOYSA-N
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Patent
US08722671B2

Procedure details

7.0 g (38.1 mmol) of 6-Fluoroisoquinoline (23) are dissolved in 60 mL of concentrated sulfuric acid. At 0° C. 10.18 g of N-Chlorosuccinimide are added. After 1 h another 5.2 g of N-Chlorosuccinimide are added and the solution is warmed to 50° C. Two more portions of 5.2 g N-Chlorosuccinimide are added successively and stirring is continued at 50° C. until the reaction is complete. The reaction mixture is cooled to room temperature, is poured on ice and adjusted to pH 10 by addition of sodium hydroxide. The precipitate is filtered off, taken up in dichloromethane and washed with aqueous sodium hydroxide. The organic layer is dried over magnesium sulfate, evaporated and the crude product is purified by preparative HPLC to yield 4.04 g of 5-Chlor-6-fluor-isoquinoline (151) as trifluoroacetate. Rt=0.97 min (Method #2). Detected mass: 182.0/184.0 (M+H+).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10.18 g
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Three
Quantity
5.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][CH:6]=[CH:5]2.[Cl:12]N1C(=O)CCC1=O.[OH-].[Na+]>S(=O)(=O)(O)O>[Cl:12][C:3]1[C:2]([F:1])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][N:7]=[CH:8]2 |f:2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
FC=1C=C2C=CN=CC2=CC1
Name
Quantity
60 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
10.18 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
5.2 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Four
Name
Quantity
5.2 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 0° C
CUSTOM
Type
CUSTOM
Details
is continued at 50° C. until the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
ADDITION
Type
ADDITION
Details
is poured on ice
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with aqueous sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the crude product is purified by preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=CN=CC2=CC=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 4.04 g
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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